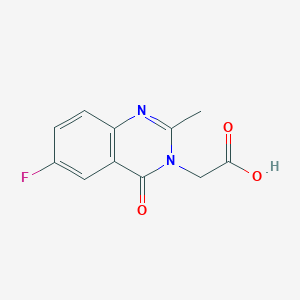
(6-fluoro-2-methyl-4-oxoquinazolin-3(4H)-yl)acetic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
(6-fluoro-2-methyl-4-oxoquinazolin-3(4H)-yl)acetic acid, also known as FOA, is a synthetic compound that belongs to the group of quinazolinone derivatives. FOA has been studied for its potential use in scientific research, particularly in the field of biochemistry and physiology.
Scientific Research Applications
Antibacterial Activity and Synthesis
A series of compounds structurally related to (6-fluoro-2-methyl-4-oxoquinazolin-3(4H)-yl)acetic acid have been synthesized and evaluated for their antibacterial activities. Research has shown that quinolones with specific heterocyclic substituents exhibit significant in vitro antibacterial potency against Gram-positive organisms, highlighting the importance of structural modifications in enhancing antibacterial efficacy. These studies contribute to the understanding of structure-activity relationships within this class of compounds, potentially guiding the development of new antibacterial agents with improved activity profiles (Cooper et al., 1990).
Fluorescence and Labeling Applications
Research into fluorophores related to quinolone derivatives, such as (6-fluoro-2-methyl-4-oxoquinazolin-3(4H)-yl)acetic acid, has led to the development of novel fluorophores with strong fluorescence in a wide pH range. These compounds, characterized by their stability and strong fluorescence, are valuable for biomedical analysis, including the fluorescent labeling of carboxylic acids. This application demonstrates the potential of quinolone derivatives in analytical and diagnostic methodologies, enhancing the detection and quantification of biomolecules (Hirano et al., 2004).
Photophysical Properties
The photophysical properties of norfloxacin and its derivatives have been extensively studied, revealing insights into the role of the free carboxylic acid and nonprotonated piperazinyl group. These studies show how intramolecular charge transfer affects the fluorescence and photostability of quinolone derivatives, which could inform the design of fluorescent probes and materials with specific photophysical properties. Understanding these properties is crucial for applications in photochemistry, material science, and biological imaging (Cuquerella et al., 2006).
Anticancer Activity
Recent advancements have identified quinazolinone-based derivatives as potent dual inhibitors of VEGFR-2 and EGFR tyrosine kinases, showcasing their potential as anti-cancer agents. These compounds, structurally related to (6-fluoro-2-methyl-4-oxoquinazolin-3(4H)-yl)acetic acid, exhibit cytotoxic activity against various cancer cell lines, suggesting a promising avenue for the development of new cancer therapies. This research highlights the versatility of quinazolinone derivatives in targeting key pathways in cancer progression, offering hope for more effective treatments (Riadi et al., 2021).
properties
IUPAC Name |
2-(6-fluoro-2-methyl-4-oxoquinazolin-3-yl)acetic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9FN2O3/c1-6-13-9-3-2-7(12)4-8(9)11(17)14(6)5-10(15)16/h2-4H,5H2,1H3,(H,15,16) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RZKAUPWVJZRTBS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(C=C(C=C2)F)C(=O)N1CC(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9FN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.20 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(6-fluoro-2-methyl-4-oxoquinazolin-3(4H)-yl)acetic acid | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

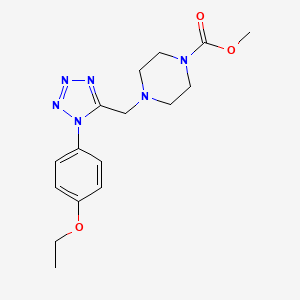
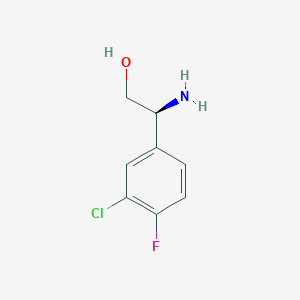
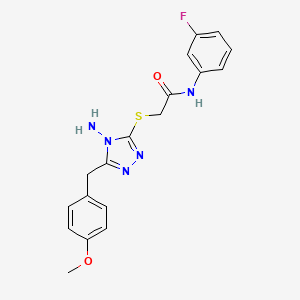
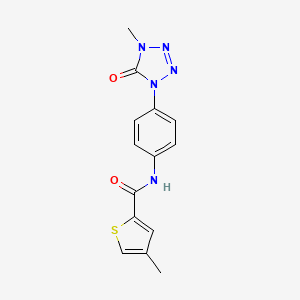
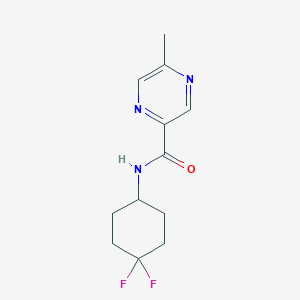

![2-(1-Ethylindol-3-yl)sulfanyl-1-[3-(4-fluorophenyl)-5-(4-methoxyphenyl)-3,4-dihydropyrazol-2-yl]ethanone](/img/structure/B2988784.png)
![N-(6-chloro-4-methylbenzo[d]thiazol-2-yl)-3,3-diphenyl-N-((tetrahydrofuran-2-yl)methyl)propanamide](/img/structure/B2988785.png)
![1-[(1-Cyanocyclohexyl)carbamoyl]ethyl 2-[4-(methylsulfanyl)-3-nitrobenzenesulfonamido]acetate](/img/structure/B2988787.png)
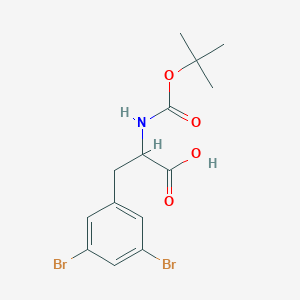
![N'-[2-[4-(Furan-2-yl)thiophen-2-yl]-2-hydroxyethyl]oxamide](/img/structure/B2988790.png)
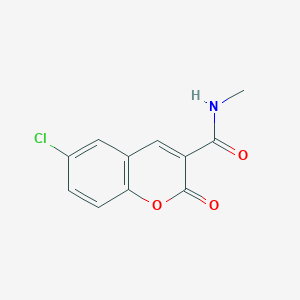
![(E)-3-[5-(4-chlorophenyl)furan-2-yl]-2-cyano-N-(1,5-dimethyl-3-oxo-2-phenylpyrazol-4-yl)prop-2-enamide](/img/structure/B2988794.png)
